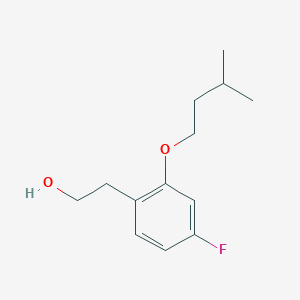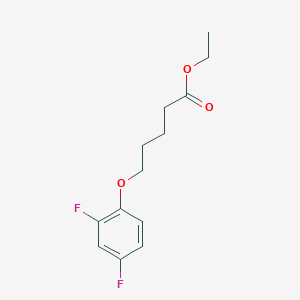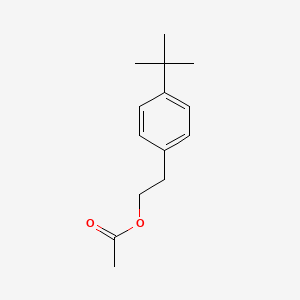
4-tert-Butylphenethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butylphenethyl acetate is an organic compound with the molecular formula C14H20O2. It is known for its pleasant floral odor and is commonly used in the fragrance industry. The compound is a derivative of phenethyl acetate, where the phenyl ring is substituted with a tert-butyl group at the para position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenethyl acetate typically involves the esterification of 4-tert-butylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar esterification processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
4-tert-Butylphenethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-tert-butylphenethyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form 4-tert-butylphenylacetic acid.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-tert-butylphenethyl alcohol and acetic acid.
Oxidation: 4-tert-butylphenylacetic acid.
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
科学研究应用
4-tert-Butylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Apart from its use in fragrances, it is also used in the production of flavoring agents and as a solvent in various industrial processes.
作用机制
The mechanism of action of 4-tert-Butylphenethyl acetate largely depends on its interaction with biological targets. In the context of its fragrance properties, the compound interacts with olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a floral odor. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
Phenethyl acetate: Similar structure but lacks the tert-butyl group, resulting in different olfactory properties.
4-tert-Butylphenylacetic acid: An oxidation product of 4-tert-Butylphenethyl acetate with different chemical properties and applications.
4-tert-Butylphenethyl alcohol: The alcohol precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which significantly alters its chemical and physical properties compared to its analogs. This substitution enhances its stability and modifies its interaction with biological targets, making it a valuable compound in various applications.
属性
IUPAC Name |
2-(4-tert-butylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(15)16-10-9-12-5-7-13(8-6-12)14(2,3)4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJITSNSRVXHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
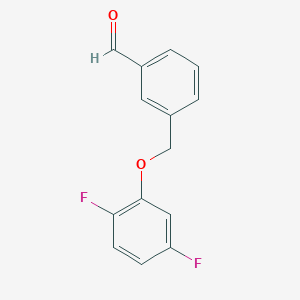
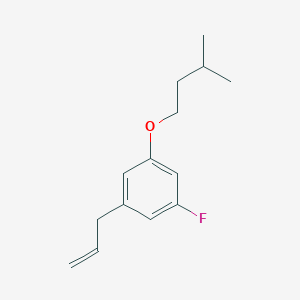
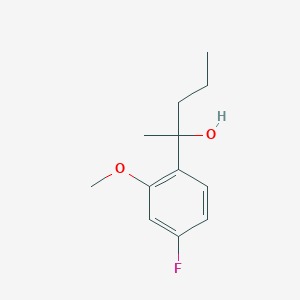
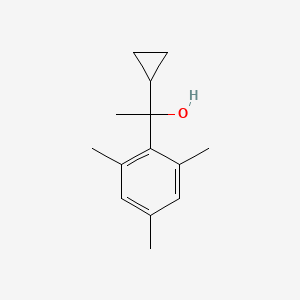
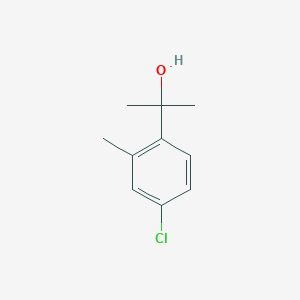
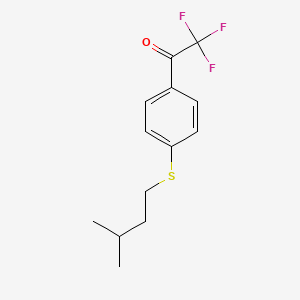
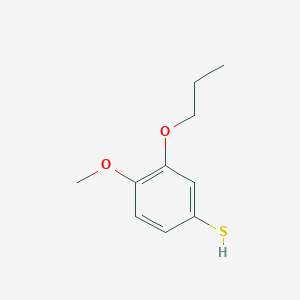
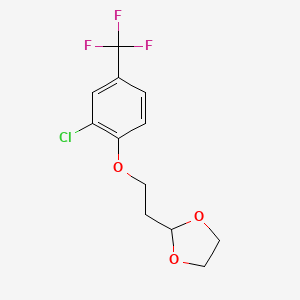
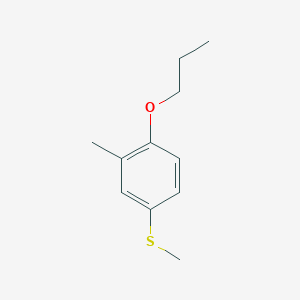
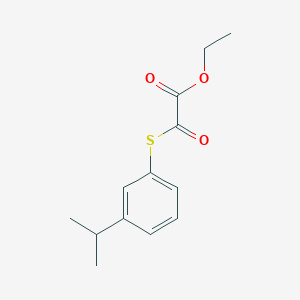
![2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7995410.png)
![1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995422.png)
